Ethyl trifluoroacetyldibromoacetate

Description

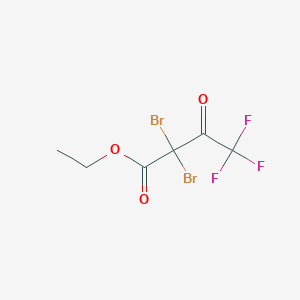

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(7,8)3(12)6(9,10)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCIVMXOGHQNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534418 | |

| Record name | Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-40-1 | |

| Record name | Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Ethyl Trifluoroacetyldibromoacetate: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological mechanism of action of ethyl trifluoroacetyldibromoacetate is not available in the public domain as of the date of this document. This technical guide, therefore, presents a hypothesized mechanism of action based on the known chemical reactivity of its constituent functional groups and the biological activities of structurally analogous compounds. The experimental protocols and quantitative data presented herein are illustrative and intended to provide a framework for future investigation.

Introduction

This compound is a polyhalogenated ester with a complex and reactive structure. While its primary application to date has been in the realm of synthetic organic chemistry as a versatile building block, particularly for the introduction of fluorinated moieties into larger molecules, its potential as a biologically active agent warrants exploration. The presence of a trifluoroacetyl group, a dibromoacetate moiety, and an ethyl ester suggests multiple avenues for interaction with biological systems. This whitepaper will delve into the potential mechanisms through which this compound may exert a biological effect, drawing parallels from related chemical entities.

Core Hypothesized Mechanism of Action: Covalent Modification of Nucleophilic Residues

The central hypothesis for the mechanism of action of this compound revolves around its potential to act as an alkylating and acylating agent, leading to the covalent modification of essential biological macromolecules such as proteins and nucleic acids. This reactivity is conferred by the distinct functional groups within the molecule.

Structural Contributions to Reactivity

| Functional Group | Potential Role in Biological Activity | Supporting Evidence from Analogous Compounds |

| Dibromoacetate Moiety | The two bromine atoms are excellent leaving groups, rendering the α-carbon highly electrophilic. This facilitates nucleophilic substitution reactions with amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group). | Ethyl bromoacetate is a known alkylating agent that reacts with protein sulfhydryl and amino groups.[1] |

| Trifluoroacetyl Group | The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the acetyl carbonyl carbon, making it susceptible to nucleophilic attack. This could lead to trifluoroacetylation of serine or threonine hydroxyl groups or lysine amino groups in proteins. | Trifluoroacetyl groups are important motifs in biologically active compounds and can influence their structure-activity relationships.[2] |

| Ethyl Ester | The ester group can undergo hydrolysis by cellular esterases, releasing ethanol and trifluoroacetyldibromoacetic acid. The free acid may have different biological properties and distribution within the cell. | The biological activity of ester-containing drugs is often dependent on their hydrolysis to the active acid form. |

Proposed Signaling Pathway Perturbation

Given its potential as a reactive electrophile, this compound could non-specifically target a variety of proteins, leading to a broad range of cellular effects. However, it is also plausible that it exhibits some degree of selectivity for proteins with particularly reactive nucleophilic residues in their active or allosteric sites. A potential, albeit hypothetical, signaling pathway that could be affected is a kinase cascade, where a critical cysteine residue in the active site of a kinase is targeted.

Figure 1: Hypothesized inhibition of a kinase signaling pathway by covalent modification.

Illustrative Experimental Protocols for Mechanism Elucidation

To investigate the proposed mechanism of action, a series of in vitro and cellular assays would be required. The following protocols are provided as a guide for future research.

Experiment 1: Assessment of Enzyme Inhibition

Objective: To determine if this compound can inhibit the activity of a model enzyme with a critical nucleophilic residue, such as papain (cysteine protease).

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a buffered solution containing a known concentration of papain.

-

Add varying concentrations of this compound to the wells and incubate for different time points.

-

Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate for papain.

-

Measure the rate of substrate cleavage using a plate reader.

-

Calculate the IC50 value and determine if the inhibition is time-dependent, which would be indicative of covalent modification.

Experiment 2: Identification of Covalent Adducts by Mass Spectrometry

Objective: To confirm the covalent modification of a target protein by this compound.

Methodology:

-

Incubate the target protein (e.g., papain) with an excess of this compound.

-

Remove the excess compound by dialysis or size-exclusion chromatography.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for peptides with a mass shift corresponding to the addition of the trifluoroacetyl-bromo-acetyl or a related moiety.

-

Use MS/MS fragmentation data to pinpoint the specific amino acid residue that has been modified.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Trifluoroacetyldibromoacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route and characterization of ethyl trifluoroacetyldibromoacetate, a halogenated β-keto ester with potential applications in organic synthesis and drug development. Due to the limited direct literature on this specific compound, this guide outlines a robust two-step synthetic pathway starting from readily available materials. The experimental protocols are based on well-established methodologies for analogous chemical transformations.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, ethyl 4,4,4-trifluoroacetoacetate, via a Claisen condensation. The second step is the dibromination of the α-carbon of the β-keto ester.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

This procedure is adapted from the Claisen condensation method for preparing β-keto esters.[1][2]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Cyclohexane (or other suitable anhydrous solvent)

-

Anhydrous formic acid (or other suitable acid for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of sodium ethoxide in an anhydrous solvent like cyclohexane is prepared.

-

Ethyl acetate is added to the reaction mixture.

-

The mixture is cooled to 5-10 °C using an ice bath.

-

Ethyl trifluoroacetate is added dropwise from the dropping funnel, maintaining the reaction temperature between 10-20 °C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 40-65 °C) for 1-3 hours to ensure the completion of the condensation.

-

The reaction is then cooled, and neutralized by the dropwise addition of a solution of anhydrous formic acid in ethyl acetate, keeping the temperature between 30-50 °C.

-

The precipitated sodium formate is removed by filtration.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude ethyl 4,4,4-trifluoroacetoacetate is purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is a proposed adaptation of general methods for the bromination of β-keto esters.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Bromine (or an alternative brominating agent like N-bromosuccinimide)

-

Acetic acid (as a solvent and catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ethyl 4,4,4-trifluoroacetoacetate is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of bromine (at least 2 equivalents) in acetic acid is added dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC/GC-MS analysis indicates the completion of the reaction.

-

The reaction mixture is carefully poured into ice-water and extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution (to neutralize the acetic acid and any remaining bromine), followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials and Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 61 | 1.195 |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 132-134 | 1.33 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ 4.3-4.5 (q, 2H, -OCH₂CH₃), δ 1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~180 (C=O, ketone), δ ~160 (C=O, ester), δ ~115 (q, CF₃), δ ~64 (-OCH₂), δ ~45 (CBr₂), δ ~14 (-CH₃) |

| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |

| IR (cm⁻¹) | ~1750-1770 (C=O, ketone), ~1735-1750 (C=O, ester), ~1100-1300 (C-F) |

| Mass Spectrometry (m/z) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine. |

Note: The chemical shifts for the dibrominated product are estimations based on the structure and data for similar compounds and may vary.

Logical Workflow Diagram

Caption: General workflow for the synthesis and analysis of the target compound.

References

Spectroscopic Analysis of Ethyl Trifluoroacetyldibromoacetate: A Technical Guide

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl Trifluoroacetyldibromoacetate. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on the known spectroscopic data of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this and similar halogenated organic molecules. The document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Introduction

This compound is a halogenated ester with potential applications in organic synthesis and pharmaceutical development. Its molecular structure, featuring a trifluoroacetyl group, two bromine atoms on the alpha-carbon, and an ethyl ester moiety, suggests unique chemical properties and reactivity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide provides a predictive framework for its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including Ethyl trifluoroacetate and Ethyl dibromoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.4 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~ 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C=O (ester) |

| ~ 115 (quartet, J ≈ 285 Hz) | -CF₃ |

| ~ 65 | -OCH₂CH₃ |

| ~ 40 | -CBr₂- |

| ~ 13 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1750 | Strong | C=O stretch (ester) |

| ~ 1300-1100 | Strong | C-F stretch |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 700-600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

| m/z | Interpretation |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster (isotopic pattern for two bromines) |

| [M-OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M-Br]⁺ | Loss of a bromine atom |

| [CF₃]⁺ | Trifluoromethyl cation |

| [CBr₂COOCH₂CH₃]⁺ | Fragment containing the dibromoester moiety |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum.[1][2] A typical experiment involves a single pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. The relaxation delay between pulses should be sufficiently long (e.g., 5 times the longest T1) for quantitative analysis.[3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[4] Gently press the plates together to form a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[5]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6][7]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).[8][9]

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where a high-energy electron beam is used to generate a molecular ion and fragment ions.[8][9]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[8]

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.[8][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

References

- 1. azom.com [azom.com]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. community.wvu.edu [community.wvu.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Ethyl trifluoroacetyldibromoacetate derivatives and analogues

An In-depth Technical Guide to Ethyl Trifluoroacetyldibromoacetate Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a halogenated β-keto ester characterized by the presence of a trifluoroacetyl group and two bromine atoms on the α-carbon. The unique electronic properties imparted by the trifluoromethyl group, such as high electronegativity and lipophilicity, make trifluoroacetylated compounds valuable in medicinal chemistry and materials science.[1][2] Halogenated organic molecules often exhibit distinct biological activities compared to their non-halogenated counterparts, making them key targets in drug design.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives, with a focus on their role in drug development, particularly as potential enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from related compounds such as trifluoroacetic acid and other halogenated esters. The presence of the trifluoromethyl group significantly increases the acidity of the α-protons and influences the compound's reactivity.[1]

Table 1: Estimated Physicochemical Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (estimated) | Density (g/mL) (estimated) |

| This compound | C6H5Br2F3O3 | 357.91 | 180-190 | 1.95 |

| Ethyl trifluoroacetylbromoacetate | C6H6BrF3O3 | 279.01 | 160-170 | 1.75 |

| Ethyl trifluoroacetate | C4H5F3O2 | 142.08 | 60-62 | 1.19 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the halogenation of a β-keto ester precursor. A plausible synthetic route involves the bromination of ethyl trifluoroacetoacetate.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, followed by bromination.

Caption: Synthetic workflow for this compound.

Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline based on established methods for the synthesis of halogenated β-keto esters.[3][4]

Materials:

-

Ethyl trifluoroacetoacetate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4)

-

Benzoyl peroxide (initiator)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of ethyl trifluoroacetoacetate (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (2.2 equivalents).

-

Add a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Applications in Drug Development: Serine Protease Inhibition

The trifluoroacetyl group is a key pharmacophore in the design of inhibitors for various enzymes, including serine proteases.[5] Serine proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets.[6][7] The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group makes it susceptible to nucleophilic attack by the active site serine residue of these proteases, leading to the formation of a stable covalent adduct and subsequent inhibition.[8]

Signaling Pathway: Serine Protease Catalytic Mechanism and Inhibition

The catalytic triad of serine, histidine, and aspartate in the active site of serine proteases is crucial for their function. Covalent inhibitors like trifluoroacetylated compounds can irreversibly block this activity.

Caption: Mechanism of serine protease inhibition.

Quantitative Data: In Vitro Inhibition of Trypsin

The following table presents hypothetical inhibitory activities of this compound analogues against the serine protease, trypsin. This data is for illustrative purposes to demonstrate the potential of this class of compounds.

Table 2: Hypothetical IC50 Values of this compound Analogues against Trypsin

| Compound | R1 | R2 | IC50 (µM) |

| Analogue 1 | Br | Br | 5.2 |

| Analogue 2 | Br | H | 15.8 |

| Analogue 3 | Cl | Cl | 8.1 |

| Analogue 4 | H | H | > 100 |

Experimental Protocol for In Vitro Trypsin Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of compounds against trypsin.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of trypsin in Tris-HCl buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 10 µL of each test compound dilution to the wells.

-

Add 80 µL of trypsin solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of L-BAPNA solution.

-

Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

-

The rate of p-nitroaniline formation is proportional to the trypsin activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

represent a promising class of compounds for further investigation in drug discovery. Their unique chemical properties, stemming from the trifluoroacetyl and dibromo functionalities, make them attractive candidates for the development of potent and selective enzyme inhibitors, particularly for serine proteases. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this novel chemical space. Further studies are warranted to fully elucidate their mechanism of action and to optimize their pharmacological profiles.

References

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of β-, γ-, δ-, ..., ω-halogenated ketones and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

Discovery and history of Ethyl trifluoroacetyldibromoacetate

Ethyl Dibromofluoroacetate: A Comprehensive Technical Guide

A Note on Nomenclature: The compound "Ethyl trifluoroacetyldibromoacetate" is not a recognized name in chemical literature. This guide will focus on the closely related and synthetically important compound, Ethyl Dibromofluoroacetate (EDBFA) , a versatile reagent for the synthesis of fluorinated molecules.

This technical guide provides an in-depth overview of Ethyl Dibromofluoroacetate (EDBFA), a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, EDBFA offers a reliable and efficient means of introducing fluorine into complex molecules, thereby modulating their biological activity.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl Dibromofluoroacetate is presented in the table below.

| Property | Value |

| IUPAC Name | ethyl 2,2-dibromo-2-fluoroacetate |

| CAS Number | 565-53-7 |

| Molecular Formula | C4H5Br2FO2 |

| Molecular Weight | 263.89 g/mol |

| Appearance | Liquid |

| InChI Key | COYRDMUQLSIAEX-UHFFFAOYSA-N |

Synthesis of Ethyl Dibromofluoroacetate

The synthesis of Ethyl Dibromofluoroacetate and related bromofluoroacetates can be achieved through various methods. One common approach involves the halogenation of fluoroacetic acid derivatives. While the search results do not provide a specific, detailed synthesis protocol for EDBFA itself, they do allude to its commercial availability, indicating well-established industrial production methods.[1]

Applications in Organic Synthesis

Ethyl Dibromofluoroacetate is a versatile building block with diverse applications in organic synthesis due to its multiple reactive sites.

Nucleophilic Attack and Stereocenter Formation

The replacement of one of the bromine atoms in EDBFA via nucleophilic substitution leads to the creation of a stereocenter, opening pathways to chiral fluorinated molecules.[1]

Synthesis of Fluorinated Building Blocks

EDBFA serves as a precursor for a variety of other fluorinated building blocks. For example, it can be converted into its corresponding acyl chloride, which can then be used to acylate chiral oxazolidinones to produce dibromofluoroacetyloxazolidin-2-ones. These are useful in asymmetric cyclopropanation reactions.[1]

Reformatsky-type Reactions

EDBFA is utilized in Reformatsky-type reactions to synthesize α-bromo-α-fluoro-β-hydroxyesters. This involves the formation of a zinc enolate from EDBFA, which then reacts with carbonyl compounds.

Synthesis of Fluoroolefins

A significant application of EDBFA is in the synthesis of α-fluoroacrylates. This can be achieved through a reaction with aldehydes or ketones in the presence of triphenylphosphine and diethylzinc. This reaction generally proceeds in good yields and with moderate Z-selectivity for aldehydes.[1]

Experimental Protocols

Synthesis of Bromofluoroketene Ethyl Trimethylsilyl Acetal

This protocol describes the synthesis of a key intermediate from EDBFA for the enantioselective synthesis of α-bromo-α-fluoro-β-hydroxyesters.[1]

Materials:

-

Ethyl Dibromofluoroacetate (EDBFA)

-

Trimethylsilyl chloride (TMSCl)

-

Activated Zinc powder

-

Tetrahydrofuran (THF), anhydrous

-

n-Pentane, anhydrous

Procedure:

-

To a solution of activated Zinc powder and TMSCl in anhydrous THF at -20 °C, add Ethyl Dibromofluoroacetate (EDBFA) dropwise.

-

Stir the reaction mixture at -20 °C for the appropriate time to allow for the formation of the bromofluoroketene ethyl trimethylsilyl acetal.

-

Dilute the reaction mixture with anhydrous n-pentane.

-

Filter the mixture to remove zinc salts.

-

Concentrate the filtrate in vacuo.

-

Repeat the dilution, filtration, and concentration steps twice.

-

Isolate the product by distillation.

The final product is obtained as a mixture of E/Z isomers.[1]

Conclusion

Ethyl Dibromofluoroacetate is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a source for the fluorine atom allows for the construction of a wide array of complex fluorinated molecules. For researchers in drug discovery and development, EDBFA provides a crucial tool for accessing novel chemical entities with potentially enhanced biological properties. The diverse reactivity of its two bromine atoms and the ester functionality opens up numerous avenues for synthetic transformations, making it an indispensable component in the modern synthetic chemist's toolbox.

References

Unveiling the Molecular Landscape: A Theoretical and Computational Guide to Ethyl Trifluoroacetyldibromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trifluoroacetyldibromoacetate (CAS No. 382-40-1) is a halogenated organic compound with potential applications in organic synthesis and pharmaceutical development. Despite its intriguing structure, featuring a trifluoromethyl group and two bromine atoms, a thorough understanding of its molecular properties from a theoretical standpoint is notably absent in publicly available literature. This technical guide outlines a comprehensive theoretical and computational framework for the in-depth study of this compound. By leveraging state-of-the-art computational chemistry techniques, researchers can elucidate its structural, electronic, and reactive properties, thereby accelerating its potential application in drug design and materials science. This document serves as a roadmap for conducting such a theoretical investigation, detailing proposed methodologies, data presentation strategies, and the expected scientific insights.

Introduction: The Case for a Theoretical Investigation

The unique combination of a trifluoromethyl group and dibromo-substitution in this compound suggests a molecule with distinct electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the adjacent carbonyl group and the C-Br bonds. A comprehensive theoretical study would provide invaluable insights into:

-

Molecular Geometry and Conformational Analysis: Identifying the most stable three-dimensional structure and potential conformers.

-

Electronic Properties: Understanding the electron distribution, orbital energies (HOMO-LUMO), and electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

-

Spectroscopic Characterization: Predicting vibrational frequencies (IR and Raman) to aid in experimental identification and characterization.

-

Reactivity and Mechanistic Insights: Investigating potential reaction pathways, bond dissociation energies, and the stability of intermediates.

Such a theoretical foundation is paramount for guiding synthetic strategies and for the rational design of novel derivatives with desired pharmaceutical or material properties.

Proposed Computational Methodology

A robust computational investigation of this compound would involve a multi-step approach, starting from geometry optimization and culminating in the analysis of its electronic and reactive properties. The following experimental protocols outline a recommended computational workflow.

Geometry Optimization and Frequency Calculations

The initial step involves determining the most stable molecular structure. This is achieved through geometry optimization using Density Functional Theory (DFT), a widely used and accurate computational method.

-

Methodology:

-

The initial structure of this compound (CH₃CF₃CCBr₂COOCH₂CH₃) will be built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry optimization will be performed using a suitable DFT functional, such as B3LYP, which is known for its balance of accuracy and computational cost.

-

A basis set, such as 6-311+G(d,p), will be employed to accurately describe the electronic structure of all atoms, including the heavy bromine atoms.

-

To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a stable conformer.

-

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic properties can be carried out.

-

Methodology:

-

Natural Bond Orbital (NBO) Analysis: To understand the charge distribution and bonding interactions within the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Spectroscopic Predictions

Computational methods can predict spectroscopic data that can be used to compare with and interpret experimental results.

-

Methodology:

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities calculated during the frequency analysis will be used to generate theoretical IR and Raman spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory.

-

Data Presentation: Hypothetical Results

While experimental and calculated data for this compound are not currently available, the following tables illustrate how such quantitative data should be structured for clarity and comparative analysis.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | [value] | [value] | [value] |

| C2-Br1 | [value] | [value] | [value] |

| C2-Br2 | [value] | [value] | [value] |

| C2-C3 | [value] | [value] | [value] |

| C3=O1 | [value] | [value] | [value] |

| C3-O2 | [value] | [value] | [value] |

| C4-F1 | [value] | [value] | [value] |

| C4-F2 | [value] | [value] | [value] |

| C4-F3 | [value] | [value] | [value] |

| O2-C5 | [value] | [value] | [value] |

| C5-C6 | [value] | [value] | [value] |

Table 2: Calculated Electronic Properties of this compound

| Property | Value (unit) |

| HOMO Energy | [value] eV |

| LUMO Energy | [value] eV |

| HOMO-LUMO Gap | [value] eV |

| Dipole Moment | [value] D |

| Natural Charge on C2 | [value] e |

| Natural Charge on Br1 | [value] e |

| Natural Charge on Br2 | [value] e |

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | [value] | [value] | [value] | C=O stretch |

| 2 | [value] | [value] | [value] | C-F stretch |

| 3 | [value] | [value] | [value] | C-Br stretch |

| ... | ... | ... | ... | ... |

Visualization of Computational Workflow

The following diagram illustrates the proposed computational workflow for the theoretical study of this compound.

Caption: Proposed computational workflow for theoretical studies on this compound.

Conclusion and Future Outlook

The theoretical and computational study of this compound, as outlined in this guide, promises to provide a wealth of fundamental knowledge about this intriguing molecule. By systematically applying DFT calculations, researchers can obtain a detailed understanding of its structural, electronic, and spectroscopic properties. This information is critical for guiding future experimental work, including the development of novel synthetic routes and the exploration of its potential as a building block in drug discovery and materials science. The proposed workflow provides a clear and actionable plan for researchers to unlock the full potential of this compound.

Ethyl trifluoroacetyldibromoacetate CAS number and identifiers

An In-depth Technical Guide to Ethyl Trifluoroacetyldibromoacetate and Related Compounds

Abstract

This technical guide addresses the chemical identifiers, properties, and synthesis of compounds related to "this compound." The requested chemical name is ambiguous and does not correspond to a single, readily identifiable compound in chemical databases. This document provides a detailed overview of the most plausible interpretations and closely related chemical structures, including Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and Ethyl 2,2-dibromo-2-fluoroacetate. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of chemical data, identifiers, and experimental context.

Chemical Identification and Nomenclature

The chemical name "this compound" does not resolve to a standard chemical structure with a registered CAS number. The name combines features of a trifluoroacetyl group (CF3CO-) and a dibromoacetate moiety. The most likely interpretations and related compounds with established identifiers are presented below.

Summary of Chemical Identifiers

The following table summarizes the key identifiers for plausible interpretations and related compounds.

| Compound Name | CAS Number | Molecular Formula | IUPAC Name | PubChem CID |

| Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | 4544-43-8 | C6H6BrF3O3 | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | 2782347[1] |

| Ethyl 2,2-dibromo-2-fluoroacetate | 565-53-7 | C4H5Br2FO2 | ethyl 2,2-dibromo-2-fluoroacetate | 2737168[2] |

| Ethyl trifluoroacetate | 383-63-1 | C4H5F3O2 | ethyl 2,2,2-trifluoroacetate | 9794[3][4] |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C6H7F3O3 | ethyl 4,4,4-trifluoro-3-oxobutanoate | 67793[5] |

| Ethyl bromodifluoroacetate | 667-27-6 | C4H5BrF2O2 | ethyl 2-bromo-2,2-difluoroacetate | 69585[6] |

| Ethyl difluoroacetate | 454-31-9 | C4H6F2O2 | ethyl 2,2-difluoroacetate | 9961[7] |

| Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | C7H9F3O3 | ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | 2737204[8] |

| Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate | 75631-71-9 | C7H9F3O4 | ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate | 2758936[9] |

Chemical Structure and Properties

The unique properties of fluorinated organic compounds make them valuable in pharmaceutical and materials science. The introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity. The compounds listed are important building blocks in organic synthesis for creating more complex fluorinated molecules.[10][11]

| Compound Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Ethyl 2,2-dibromo-2-fluoroacetate | 263.89 | - | - | - |

| Ethyl trifluoroacetate | 142.08 | 61 | 1.1952 (at 16.7 °C)[3] | 1.3060-1.3090 (at 20°C)[4] |

| Ethyl bromodifluoroacetate | 202.98 | - | - | - |

| Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 198.14 | - | - | - |

| Ethyl difluoroacetate | 124.09 | - | - | - |

Note: Data for all properties were not available for all compounds in the search results.

Experimental Protocols: Synthesis of Ethyl Trifluoroacetate

Ethyl trifluoroacetate is a key intermediate in the synthesis of various pharmaceutically active molecules and agricultural products.[3] Several methods for its synthesis have been documented.

Synthesis from Trifluoroacetic Acid and Ethanol

A common method involves the esterification of trifluoroacetic acid with ethanol.

-

Reactants : Trifluoroacetic acid and ethanol.[12]

-

Catalyst : Strong acidic cation exchange resin or p-toluenesulfonic acid.[12][13]

-

Procedure :

-

Trifluoroacetic acid and the catalyst are placed in a reactor.

-

Ethanol is added dropwise at a controlled temperature (e.g., 40-50°C).[12]

-

The mixture is heated to reflux to facilitate the reaction and separate the water-ethanol mixture.[12]

-

The crude product is collected.

-

The crude product is washed with water to remove remaining ethanol, followed by separation of the layers to yield ethyl trifluoroacetate.[12]

-

The product can be further dried and distilled to achieve high purity ( >99.5%).[12]

-

-

Yield : Over 95%.[12]

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for Ethyl Trifluoroacetate.

Applications in Research and Development

Fluorinated compounds like those discussed are of significant interest in drug development. For example, Ethyl 2,2-dibromo-2-fluoroacetate is a precursor for introducing the difluoromethylene (CF2) group, which can enhance properties such as lipophilicity and metabolic stability in drug candidates.[11] Similarly, ethyl difluoroacetate is a versatile building block for synthesizing novel fluorinated molecules that may exhibit superior biological activity.[10] The trifluoroacetyl group, which can be introduced using ethyl trifluoroacetate, is often used as a protecting group for amines in organic synthesis because it can be removed under mild conditions.[3]

Logical Relationships in Synthesis

The synthesis of these related esters often follows a general principle of esterification, though the specific precursors and conditions vary. The diagram below illustrates the conceptual relationship between an acid and an alcohol to form an ester, which is the fundamental reaction for many of these compounds.

References

- 1. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,2-dibromo-2-fluoroacetate | C4H5Br2FO2 | CID 2737168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 4. Ethyl trifluoroacetate, 99% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate | C7H9F3O4 | CID 2758936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 13. Synthesis of Ethyl trifluoroacetate | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Halogenated Ethyl Acetate Derivatives for Drug Discovery and Chemical Synthesis

An Examination of Ethyl trifluoroacetate, Ethyl dibromofluoroacetate, and Ethyl bromodifluoroacetate

Introduction

The strategic incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery and materials science. Halogenated compounds often exhibit unique physicochemical properties, such as altered lipophilicity, metabolic stability, and binding affinities, which can be leveraged to enhance the efficacy and safety of pharmaceuticals and the performance of advanced materials. The user's interest in "Ethyl trifluoroacetyldibromoacetate" points towards a family of halogenated ethyl acetate derivatives that serve as versatile building blocks in synthetic chemistry. While "this compound" is not a standard chemical name, this guide will provide a comprehensive overview of three closely related and commercially available reagents: Ethyl trifluoroacetate , Ethyl dibromofluoroacetate , and Ethyl bromodifluoroacetate . This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the commercial availability, properties, synthesis, and applications of these important compounds.

Commercial Availability and Suppliers

These halogenated ethyl acetate derivatives are readily available from a range of chemical suppliers. The following tables summarize the commercial availability and typical purities offered by various vendors.

Table 1: Commercial Suppliers of Ethyl trifluoroacetate (CAS: 383-63-1)

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥99% | 5g, 25g, 100g, 500g |

| Thermo Fisher Scientific | 99% | 50g, 250g, 1000g |

| TCI America | >98.0% | 25mL, 100mL, 500mL |

| Simson Pharma Limited | High Purity | Custom Synthesis |

| Halocarbon, LLC | N/A | Bulk quantities |

| Jinan Finer Chemical Co., Ltd. | 99% | Inquire for quantities |

Table 2: Commercial Suppliers of Ethyl dibromofluoroacetate (CAS: 565-53-7)

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 5g, 25g |

| Combi-Blocks | 95% | 1g, 5g, 10g |

| Fluorochem | >95% | 1g, 5g, 10g |

| ATK CHEMICAL COMPANY LIMITED | N/A | Inquire for quantities |

| Wuhan Chemwish Technology Co., Ltd. | N/A | Inquire for quantities |

Table 3: Commercial Suppliers of Ethyl bromodifluoroacetate (CAS: 667-27-6)

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 5g, 25g |

| Thermo Fisher Scientific | 97% | 5g, 25g |

| TCI America | >97.0% | 5g, 25g |

| Enamine | >95% | 1g, 5g |

| Biosynth | N/A | Inquire for quantities |

| Chem-Impex International | ≥96% (GC) | Inquire for quantities |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis.

Table 4: Physicochemical Properties

| Property | Ethyl trifluoroacetate[1][2] | Ethyl dibromofluoroacetate | Ethyl bromodifluoroacetate[3][4][5][6] |

| Molecular Formula | C₄H₅F₃O₂ | C₄H₅Br₂FO₂ | C₄H₅BrF₂O₂ |

| Molecular Weight | 142.08 g/mol [1] | 263.89 g/mol | 202.98 g/mol [3] |

| Appearance | Colorless liquid[2] | Colorless to pale yellow liquid | Clear colorless to slightly yellow liquid[5][6] |

| Density | 1.194 g/mL at 25 °C | N/A | 1.583 g/mL at 25 °C[5] |

| Boiling Point | 60-62 °C[2] | N/A | 112 °C/700 mmHg[6] |

| Refractive Index | n20/D 1.306-1.308 | N/A | n20/D 1.387[6] |

| Flash Point | -1 °C | N/A | 70 °F[6] |

Table 5: Spectroscopic Data

| Spectroscopic Data | Ethyl trifluoroacetate | Ethyl dibromofluoroacetate | Ethyl bromodifluoroacetate |

| ¹H NMR | [¹H NMR data available][7][8] | [¹H NMR data available][9] | [¹H NMR data available][3][10] |

| ¹³C NMR | [¹³C NMR data available][8] | [¹³C NMR data available] | [¹³C NMR data available][11] |

| ¹⁹F NMR | [¹⁹F NMR data available][12] | N/A | [¹⁹F NMR data available][3] |

| IR | [IR data available][1] | [IR data available] | [IR data available][3] |

| Mass Spec | [Mass spectral data available][8] | [Mass spectral data available] | [Mass spectral data available][13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of these halogenated ethyl acetate derivatives, as cited in the literature.

Synthesis of Ethyl trifluoroacetate

Protocol 1: Esterification of Trifluoroacetic Acid [14]

-

Materials: Trifluoroacetic acid (114 g), absolute ethanol (138 g), concentrated sulfuric acid (5 mL).

-

Procedure:

-

Combine trifluoroacetic acid, absolute ethanol, and concentrated sulfuric acid in a 500 mL flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 3 hours.

-

Replace the reflux condenser with a distillation apparatus and distill the product, collecting the fraction at approximately 70 °C.

-

Dry the distillate over anhydrous CaCl₂ and then Na₂SO₄ overnight.

-

Purify the product by fractional distillation to yield ethyl trifluoroacetate (boiling point 59-61 °C).

-

Protocol 2: From Sodium Trifluoroacetate [14]

-

Materials: Anhydrous sodium trifluoroacetate (170 g), absolute ethanol (140 g), concentrated sulfuric acid (160 g), 5% sodium carbonate solution, calcium chloride, phosphorus pentoxide.

-

Procedure:

-

Treat anhydrous sodium trifluoroacetate with a cold mixture of absolute ethanol and concentrated sulfuric acid.

-

Let the mixture stand at room temperature for 3 hours.

-

Heat the mixture on a water bath and distill off the ethyl trifluoroacetate up to a boiling point of 64 °C.

-

Wash the crude product with 100 mL of cold 5% sodium carbonate solution and dry over calcium chloride at 0 °C.

-

For further purification, mix with 15 g of phosphorus pentoxide and distill to obtain pure ethyl trifluoroacetate (boiling point 60-62 °C).

-

Synthesis of Ethyl bromodifluoroacetate

Protocol 1: From 1,2-dibromo-1,1-difluoro-2,2-dichloroethane [15]

-

Materials: 1,2-dibromo-1,1-difluoro-2,2-dichloroethane, oleum, ethanol, 7% sodium sulfite solution.

-

Procedure:

-

The perhalogenated starting material is reacted with oleum to produce bromodifluoroacetyl halide.

-

The continuously distilled bromodifluoroacetyl halide is then esterified in a second reactor with ethanol at approximately 25 °C.

-

After the reaction is complete, the apparatus is flushed with nitrogen and cooled.

-

The contents of the second reactor are washed with a 7% sodium sulfite solution.

-

The organic phase is separated by decantation to yield ethyl bromodifluoroacetate. The product can be further purified by distillation under reduced pressure.

-

Protocol 2: From Difluorobromoacetonitrile [16]

-

Materials: Difluorobromoacetonitrile, ethanol, water, sulfuric acid.

-

Procedure:

-

Difluorobromoacetonitrile is prepared in a one-pot method.

-

The crude difluorobromoacetonitrile is then subjected to alcoholysis and esterification in an ethanol-water solution with the addition of sulfuric acid.

-

The reaction mixture is stirred at 10-35 °C for 1-15 hours, followed by heating under reflux to obtain ethyl bromodifluoroacetate.

-

Applications in Synthesis

Protocol 3: Claisen Condensation for the Synthesis of Celecoxib Intermediate [17][18]

-

Materials: p-methylacetophenone, ethyl trifluoroacetate, sodium hydride, toluene, 15% hydrochloric acid, petroleum ether.

-

Procedure:

-

To a four-necked flask containing toluene and sodium hydride, add p-methylacetophenone and ethyl trifluoroacetate dropwise at a controlled temperature (e.g., 20-25 °C).

-

After the addition, the mixture is kept at a specific temperature (e.g., 40-45 °C) for several hours.

-

Cool the reaction mixture and add 15% hydrochloric acid dropwise.

-

Separate the organic layer and evaporate to dryness under reduced pressure.

-

Crystallize the residue from petroleum ether to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

-

Protocol 4: Reformatsky Reaction with Ethyl dibromofluoroacetate [19]

-

General Information: Ethyl dibromofluoroacetate can undergo Reformatsky-type reactions with carbonyl compounds in the presence of a metal, typically zinc, to form α-bromo-α-fluoro-β-hydroxy esters.

-

General Procedure (example):

-

Activate zinc powder (e.g., with I₂ or TMSCl).

-

To a suspension of the activated zinc in an anhydrous solvent (e.g., THF), add a solution of the aldehyde or ketone and ethyl dibromofluoroacetate at a controlled temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Signaling Pathways and Experimental Workflows

While these compounds are reagents and do not have direct signaling pathways, their application in the synthesis of bioactive molecules is critical. The following diagrams illustrate key experimental workflows and reaction pathways.

Caption: Synthesis workflows for Ethyl trifluoroacetate.

Caption: Workflow for the synthesis of Celecoxib using Ethyl trifluoroacetate.

Caption: General workflow for a Reformatsky reaction.

Conclusion

Ethyl trifluoroacetate, Ethyl dibromofluoroacetate, and Ethyl bromodifluoroacetate are valuable and commercially accessible reagents for the introduction of fluorinated moieties into organic molecules. Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients, is well-documented. This guide has provided a comprehensive overview of their commercial availability, physicochemical properties, and detailed experimental protocols for their synthesis and application. The provided workflows and data tables are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the design and execution of novel synthetic strategies.

References

- 1. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 3. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl bromodifluoroacetate [webbook.nist.gov]

- 5. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 7. Ethyl trifluoroacetate(383-63-1) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Ethyl dibromofluoroacetate(565-53-7) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl bromodifluoroacetate(667-27-6) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl bromodifluoroacetate(667-27-6) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Ethyl bromodifluoroacetate [webbook.nist.gov]

- 14. prepchem.com [prepchem.com]

- 15. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 16. CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents [patents.google.com]

- 17. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl Trifluoroacetyldibromoacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl trifluoroacetyldibromoacetate is a highly reactive reagent with significant potential in complex organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique combination of a trifluoroacetyl group and two bromine atoms makes it a valuable building block, but also necessitates stringent safety and handling protocols. This guide provides an in-depth overview of the essential precautions, drawing upon safety data for structurally analogous compounds to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following classifications are extrapolated from data on similar compounds such as ethyl trifluoroacetate, ethyl bromodifluoroacetate, and ethyl bromoacetate. The combined structural features suggest a high-hazard potential.

GHS Hazard Statements (Anticipated):

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.

-

H412: Harmful to aquatic life with long lasting effects.[4]

Pictograms (Anticipated):

-

GHS02 (Flammable)

-

GHS05 (Corrosive)

-

GHS06 (Toxic)

-

GHS07 (Harmful/Irritant)

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is critical for its safe handling. The following table summarizes the anticipated properties based on related compounds.

| Property | Anticipated Value | Source (Analogous Compounds) |

| Molecular Formula | C₅H₃Br₂F₃O₃ | N/A |

| Molecular Weight | 343.88 g/mol | N/A |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Odor | Pungent, irritating | [4] |

| Boiling Point | > 150 °C (Decomposition may occur) | |

| Density | > 1.5 g/cm³ | |

| Flash Point | Anticipated to be low, handle as flammable | [4] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [5] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6]

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.[7]

-

Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are essential.[3]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

| Body Part | Protection | Specifications |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[7] |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles and a full-face shield are required.[1] |

| Body | Laboratory coat | A flame-resistant lab coat is recommended.[7] |

| Respiratory | Respirator | A full-face respirator with an appropriate organic vapor cartridge may be necessary for certain operations or in case of ventilation failure. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to prevent accidents and exposure.

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: Use all prescribed PPE and engineering controls.[6]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[6]

-

Use Non-Sparking Tools: Employ tools made of non-sparking materials.[6]

-

Work in Small Quantities: Whenever possible, work with the smallest feasible quantities of the reagent.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Storage

-

Container: Store in a tightly sealed, original container.[3]

-

Location: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[6]

-

Incompatible Materials: Avoid storage near strong oxidizing agents, strong bases, and strong reducing agents.[4][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |

Accidental Release and Waste Disposal

Prompt and safe management of spills and waste is essential to minimize environmental contamination and personnel exposure.

Accidental Release

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6]

-

Cleanup: Carefully collect the absorbed material into a sealed container for disposal.

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Waste Disposal

-

Container: Collect all waste in a designated, properly labeled, and sealed container.

-

Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway for Emergency Response

This diagram illustrates the immediate steps to be taken in the event of an emergency involving this compound.

Caption: Emergency response signaling pathway for exposure incidents.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work with this compound. The highly reactive and toxic nature of this reagent demands the utmost respect and adherence to safety at all times.

References

Methodological & Application

Application Notes: Ethyl Dibromofluoroacetate (EDBFA) as a Fluoroalkylation Reagent

It appears that the requested reagent, "ethyl trifluoroacetyldibromoacetate," is not a standard or commercially available chemical name. It is likely that the intended reagent is a related, commonly used fluoroalkylation agent. Based on the query, the most probable candidates are Ethyl Dibromofluoroacetate (EDBFA) or Ethyl Bromodifluoroacetate . Both are versatile reagents for introducing fluorine-containing moieties into organic molecules.

This document will provide detailed application notes and protocols for Ethyl Dibromofluoroacetate (EDBFA) as a representative reagent for fluoroalkylation, given its utility in synthesizing a variety of fluorinated compounds.

Introduction

Ethyl dibromofluoroacetate (EDBFA) is a valuable and commercially available reagent for the synthesis of a wide range of fluorinated organic compounds.[1] Its structure, featuring two bromine atoms and a fluorine atom attached to the α-carbon, allows for diverse reactivity, making it a key building block in medicinal chemistry, agrochemicals, and materials science.[1] The presence of fluorine can significantly alter the physical, chemical, and biological properties of molecules, including lipophilicity, metabolic stability, and binding affinity.[2][3] EDBFA serves as a precursor for the introduction of the monofluoromethyl (-CHF-), fluorinated vinyl, and other fluorinated groups.

Key Applications

-

Synthesis of α-Fluoro-β-hydroxy Esters: EDBFA readily participates in Reformatsky-type reactions with aldehydes and ketones to produce α-bromo-α-fluoro-β-hydroxyesters, which are versatile intermediates for further transformations.[1]

-

Formation of Fluoroolefins: Through Wittig-type olefination reactions, EDBFA can be converted into α-fluoroacrylates.[1]

-

Preparation of Fluorocyclopropanes: Zinc-mediated reactions of EDBFA with alkenes lead to the formation of fluorinated cyclopropane derivatives.[1]

-

Synthesis of Fluoro-β-lactams: EDBFA can be employed in the synthesis of fluorinated β-lactam rings, which are important scaffolds in medicinal chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-α-fluoro-β-hydroxyesters via Reformatsky Reaction

This protocol describes the zinc-mediated reaction of EDBFA with an aldehyde to form an α-bromo-α-fluoro-β-hydroxyester.

Reaction Scheme:

Materials:

-

Ethyl dibromofluoroacetate (EDBFA)

-

Aldehyde

-

Activated Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder (1.2 equivalents).

-

Add anhydrous THF to the flask.

-

A solution of the aldehyde (1.0 equivalent) and ethyl dibromofluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-bromo-α-fluoro-β-hydroxyester.

Quantitative Data Summary

| Entry | Aldehyde (R) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 85 | 60:40 |

| 2 | 4-Chlorobenzaldehyde | 82 | 65:35 |

| 3 | Cyclohexanecarboxaldehyde | 78 | 70:30 |

Note: Yields and diastereomeric ratios are representative and can vary depending on the specific substrate and reaction conditions.

Protocol 2: Synthesis of α-Fluoroacrylates via a Wittig-type Reaction

This protocol outlines the preparation of an α-fluoroacrylate from EDBFA and an aldehyde using triphenylphosphine and diethylzinc.

Reaction Workflow

Caption: Workflow for the synthesis of α-fluoroacrylates.

Materials:

-

Ethyl dibromofluoroacetate (EDBFA)

-

Aldehyde

-

Triphenylphosphine (PPh₃)

-

Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add triphenylphosphine (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution (1.1 equivalents) to the stirred solution.

-

After stirring for 10 minutes, add ethyl dibromofluoroacetate (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add the aldehyde (1.0 equivalent) to the reaction mixture and stir until TLC indicates completion.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with hexane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the α-fluoroacrylate.

Quantitative Data Summary

| Entry | Aldehyde (R) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | 75 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | 72 | >95:5 |

| 3 | Heptanal | 68 | 90:10 |

Note: Yields and E/Z ratios are representative and can be influenced by the specific substrates and reaction parameters.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the general reactivity pathways of Ethyl Dibromofluoroacetate (EDBFA) leading to different classes of fluorinated compounds.

Caption: Reactivity pathways of EDBFA.

References

Application Note: A Detailed Protocol for the Reformatsky Reaction Utilizing Ethyl Trifluoroacetyldibromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatsky reaction is a powerful and versatile method for carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc to produce a β-hydroxy ester.[2][4][5] The organozinc intermediate, known as a Reformatsky enolate, is less reactive than corresponding lithium enolates or Grignard reagents, which allows for excellent chemoselectivity and tolerance of a wide range of functional groups.[1][5][6] This application note provides a detailed experimental protocol for the Reformatsky reaction using the highly functionalized reagent, ethyl trifluoroacetyldibromoacetate, with a representative aldehyde. Due to the limited availability of specific literature on this particular reagent, this protocol is based on established procedures for analogous polyhalogenated esters.

Reaction and Mechanism

The overall reaction involves the insertion of zinc into the carbon-bromine bond of this compound to form a zinc enolate. This enolate then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields the final β-hydroxy-α,α-dibromo-β-ketoester.

Reaction Scheme:

The trifluoromethyl group and the two bromine atoms on the ester provide unique electronic and steric properties to the resulting molecule, making it a potentially valuable building block in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications.

Experimental Protocol

This protocol describes the reaction of this compound with benzaldehyde as a model substrate.

Materials:

-

This compound

-

Benzaldehyde

-

Zinc dust (<10 µm, activated)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Zinc Activation: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (2.0 equivalents). The zinc dust should be activated prior to use by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF (20 mL) to the activated zinc dust.

-

Initiation: Add a small crystal of iodine to the zinc suspension to initiate the reaction.

-

Addition of Reactants: Prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.2 equivalents) in anhydrous THF (10 mL). Add this solution dropwise to the stirred zinc suspension at room temperature over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of 1 M HCl (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-hydroxy-α,α-dibromo-β-ketoester.

Quantitative Data for Analogous Reformatsky Reactions

| Entry | α-Halo Ester | Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl bromodifluoroacetate | Benzaldehyde | THF | 60 | 3 | 85 |

| 2 | Ethyl bromodifluoroacetate | Acetophenone | Dioxane | 80 | 4 | 78 |

| 3 | Ethyl dibromoacetate | Cyclohexanone | Benzene | Reflux | 2 | 90 |

| 4 | Methyl dichlorofluoroacetate | 4-Nitrobenzaldehyde | THF | 50 | 5 | 72 |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps of the experimental protocol.

Reaction Mechanism

Caption: The mechanism of the Reformatsky reaction.

Conclusion